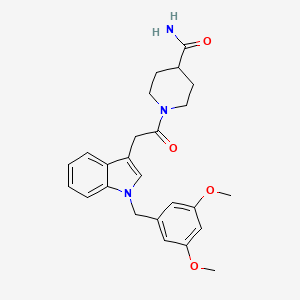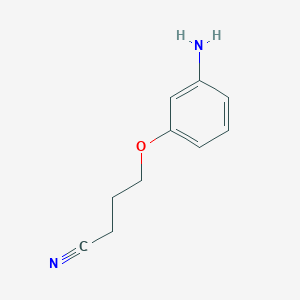
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide is a chemical compound that is used in scientific research for its potential therapeutic applications. It is a derivative of the indole alkaloid family and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide is not fully understood. However, it has been found to interact with various cellular pathways and signaling molecules such as the MAPK/ERK and PI3K/Akt pathways. It has also been found to modulate the expression of various genes and proteins involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide in lab experiments is its potential therapeutic applications in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
For 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide include further studies to elucidate its mechanism of action and potential therapeutic applications. Additionally, studies are needed to determine its safety and potential side effects. Further research is also needed to optimize its synthesis method and to develop more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 3,5-dimethoxybenzylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then reacted with indole-3-acetic acid in the presence of a base such as triethylamine to yield the final product.
Scientific Research Applications
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-31-20-11-17(12-21(14-20)32-2)15-28-16-19(22-5-3-4-6-23(22)28)13-24(29)27-9-7-18(8-10-27)25(26)30/h3-6,11-12,14,16,18H,7-10,13,15H2,1-2H3,(H2,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKSYBEYOJTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2793495.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide](/img/structure/B2793497.png)
![6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793499.png)
![N-[2-(Furan-3-YL)ethyl]-2,2-diphenylacetamide](/img/structure/B2793500.png)
![2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine](/img/structure/B2793501.png)




![Methyl 2-[[[5-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2793507.png)
![tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B2793508.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)
